molecular formula C15H18N2O2S B6503498 1-benzyl-3-[3-hydroxy-3-(thiophen-2-yl)propyl]urea CAS No. 1421475-35-5

1-benzyl-3-[3-hydroxy-3-(thiophen-2-yl)propyl]urea

Cat. No. B6503498
CAS RN: 1421475-35-5
M. Wt: 290.4 g/mol
InChI Key: IQMGXACYECABIT-UHFFFAOYSA-N
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Description

1-Benzyl-3-[3-hydroxy-3-(thiophen-2-yl)propyl]urea , also known as thiopropamine , is an organic compound. Its chemical structure features a urea moiety with a benzyl group and a thiophen-2-yl substituent. Thiopropamine is an analogue of amphetamine, where the phenyl ring in amphetamine has been replaced by thiophene. It exhibits stimulant effects similar to amphetamine but with approximately one-third of the potency .


Synthesis Analysis

The synthesis of thiopropamine involves the replacement of the phenyl ring in amphetamine with a thiophene ring. Detailed synthetic routes and methodologies are documented in scientific literature. Researchers have explored various synthetic pathways to obtain thiopropamine, including modifications of existing amphetamine synthesis methods .


Molecular Structure Analysis

The molecular formula of thiopropamine is C15H18N2O2S , with a molar mass of approximately 290.38 g/mol . The compound’s structure consists of a urea backbone, a benzyl group, and a thiophen-2-yl substituent. The thiophene ring imparts unique properties to thiopropamine, affecting its pharmacological activity.


Chemical Reactions Analysis

Thiopropamine likely acts as a norepinephrine–dopamine reuptake inhibitor and/or releasing agent, similar to amphetamine and its analogues. Metabolism studies suggest that thiopropamine is transformed into active metabolites, including 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites play a role in its pharmacological effects. Additionally, CYP2C enzymes in the liver further deaminate thiopropamine, yielding inactive derivatives .

Mechanism of Action

Target of Action

Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .

Mode of Action

It’s worth noting that the suzuki–miyaura (sm) coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, might be involved in the synthesis of such compounds . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The success of the suzuki–miyaura (sm) coupling reaction, which might be involved in the synthesis of such compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that compounds synthesized through this method may have favorable pharmacokinetic properties.

Result of Action

Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The success of the suzuki–miyaura (sm) coupling reaction, which might be involved in the synthesis of such compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of compounds synthesized through this method may be robust to a variety of environmental conditions.

properties

IUPAC Name

1-benzyl-3-(3-hydroxy-3-thiophen-2-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-13(14-7-4-10-20-14)8-9-16-15(19)17-11-12-5-2-1-3-6-12/h1-7,10,13,18H,8-9,11H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMGXACYECABIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-[3-hydroxy-3-(thiophen-2-YL)propyl]urea

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